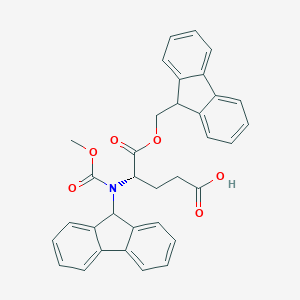

Fmoc-D-Glu-Ofm

Overview

Description

Fmoc-D-Glu-Ofm is a compound with the CAS Number: 252049-17-5 and a molecular weight of 546.6 . Its IUPAC name is ®-5-((9H-fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoate .

Synthesis Analysis

This compound is synthesized using Fmoc solid-phase peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/p-1/t31-/m1/s1 .

Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

Scientific Research Applications

Environmental Monitoring

The application of 9-fluorenylmethoxycarbonyl (FMOC) derivatization, as seen in Fmoc-D-Glu-Ofm, has been utilized for the rapid determination of pesticides like glufosinate in environmental water samples. This method, involving coupled-column liquid chromatography with fluorescence detection, enables sensitive analysis of very polar pesticides at sub-ppb levels. It's particularly effective due to its large-volume injection and efficient preseparation from interferences, including unreacted FMOC reagent. This technique can detect glufosinate at levels as low as 0.25 μg/l, providing a powerful tool for environmental monitoring (Sancho et al., 1994).

Biomedical Analysis

This compound derivatives are instrumental in the biomedical field, especially in the analysis of peptides like human β-endorphin. Using FMOC derivatization, researchers have developed a method for determining sub-picomole amounts of peptides with fluorescence comparable to radioimmunoassay sensitivity. This approach is beneficial for analyzing peptides in cerebrospinal fluid or central nervous tissue extracts, providing insights into neurological and biochemical processes (Lewis et al., 1993).

Material Science

In material science, this compound derivatives have been shown to be effective gelators, capable of gelating various alcohols and aromatic solvents under ultrasound conditions. This application is crucial in the development of organogels, where ultrasound significantly reduces the minimum gelation concentrations. The study of these materials provides insights into molecular self-assembly, intermolecular forces, and potential applications in nanotechnology and materials engineering (Geng et al., 2017).

Peptide Synthesis

This compound derivatives are also used in peptide synthesis. They facilitate the synthesis of peptides containing photocaged aspartic acid or glutamic acid, offering advantages like preventing the formation of unwanted side products and enabling rapid photolysis kinetics. This method significantly contributes to the field of peptide and protein research, particularly in the context of photocaging (Tang et al., 2015).

Advanced Drug Delivery Systems

In the realm of drug delivery, this compound-based hydrogels have been explored as carriers for hydrophobic drugs. These hybrid hydrogels show promise in sustained and controlled drug release, a critical aspect of pharmaceutical development. The ability to vary release behavior by adjusting the hydrogel composition highlights the potential of these materials in advanced drug delivery systems (Huang et al., 2011).

Mechanism of Action

Target of Action

Fmoc-D-Glu-Ofm is a derivative of the amino acid glutamic acid . The primary targets of this compound are amino acids and short peptides . It is used as a protecting group for amines in peptide synthesis .

Mode of Action

The Fmoc (9-fluorenylmethoxycarbonyl) group in this compound plays a crucial role in its interaction with its targets. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound affects the biochemical pathways involved in peptide synthesis. The Fmoc group’s inherent hydrophobicity and aromaticity promote the association of building blocks, leading to self-assembly features . This self-assembly is driven by aromatic π–π stacking and hydrogen bonding interactions .

Pharmacokinetics

Its solubility in dmso (dimethyl sulfoxide) is known , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role in peptide synthesis. The Fmoc group allows for the efficient synthesis of peptides, including ones of significant size and complexity . It also has potential applications in the fabrication of functional materials due to its self-assembly features .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Fmoc-D-Glu-Ofm plays a significant role in biochemical reactions. It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

Cellular Effects

Fmoc-functionalized amino acids and peptides have been used to construct hydrogels, which find a wide range of applications . The advantages of Fmoc-K(Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability, thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Molecular Mechanism

The molecular mechanism of this compound involves the protection of amine groups during peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The Fmoc group allows for rapid and highly efficient synthesis of peptides, including those of significant size and complexity .

Metabolic Pathways

The Fmoc group is a critical component in the chemical synthesis of peptides .

properties

IUPAC Name |

(4R)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZLVLICRXQATH-WJOKGBTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

252049-17-5 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

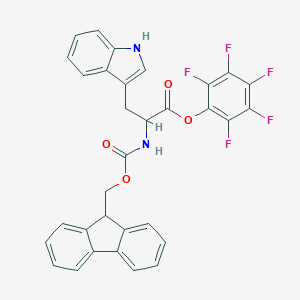

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.